1-(4-Amino-2-methylquinolin-3-yl)ethanone
Description
1-(4-Amino-2-methylquinolin-3-yl)ethanone is a quinoline derivative characterized by a 2-methyl substituent and a 4-amino group on the quinoline core, with an ethanone moiety at position 3.
Properties
IUPAC Name |
1-(4-amino-2-methylquinolin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-7-11(8(2)15)12(13)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGFFNPPTDOYLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350051 | |
| Record name | 1-(4-amino-2-methylquinolin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71993-15-2 | |
| Record name | 1-(4-amino-2-methylquinolin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Amino-2-methylquinolin-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Reaction Conditions: The quinoline derivative undergoes a series of reactions, including nitration, reduction, and acetylation, to introduce the amino and ethanone groups at the desired positions.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.
Chemical Reactions Analysis
1-(4-Amino-2-methylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(4-Amino-2-methylquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-methylquinolin-3-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial death.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Key structural differences among quinoline-based ethanones lie in substituent positions and electronic effects.
Table 1: Structural Comparison of Quinoline Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 1-(4-Amino-2-methylquinolin-3-yl)ethanone | 4-NH₂, 2-CH₃, 3-COCH₃ | C₁₂H₁₂N₂O | 200.24* | Amino group enhances polarity |
| 1-(2-Methyl-4-phenylquinolin-3-yl)ethanone | 2-CH₃, 4-C₆H₅, 3-COCH₃ | C₁₈H₁₅NO | 261.32 | Phenyl group increases hydrophobicity |
| 1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}ethanone | 4-CH₃, 2-SC₆H₄CH₃, 3-COCH₃ | C₂₀H₁₉NOS | 321.44 | Sulfanyl group improves lipophilicity |
| 1-(4-(Quinolin-8-ylamino)phenyl)ethanone | 4-NH-C₉H₆N, 3-COCH₃ | C₁₇H₁₃N₃O | 275.31 | Extended conjugation for bioactivity |
*Calculated based on molecular formula.
- Solubility: The amino group may enhance aqueous solubility relative to methyl or phenyl-substituted derivatives (e.g., ), which are more hydrophobic .
Biological Activity
1-(4-Amino-2-methylquinolin-3-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides an overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of an amino group and an ethanone moiety contributes to its unique reactivity and biological properties.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of DNA Synthesis : The compound has been shown to inhibit bacterial DNA gyrase and type IV topoisomerase, enzymes critical for DNA replication in bacteria. This leads to bacterial cell death, highlighting its potential as an antimicrobial agent.
- Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines, including H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer). The IC50 values for these activities suggest strong efficacy compared to standard treatments .
Antimicrobial Activity
The following table summarizes the antimicrobial activity of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 8 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
The following table presents the antiproliferative activity against selected cancer cell lines:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| H-460 | 0.55 | More potent than gefitinib |
| HT-29 | 0.33 | Comparable potency |
| HepG2 | 0.03 | Significantly more active than controls |
| SGC-7901 | 1.24 | Effective against stomach cancer |
Case Studies
Case Study 1: Anticancer Efficacy in Lung Cancer Models
In a study evaluating the efficacy of this compound on lung cancer cells, significant apoptosis was observed in H-460 cells treated with the compound at concentrations as low as 0.55 µM. The study highlighted the compound's ability to induce cell cycle arrest at the G2/M phase, suggesting a mechanism involving disruption of mitotic processes .
Case Study 2: Synergistic Effects with Other Antimicrobials
A combination study demonstrated that this compound enhanced the antimicrobial activity of standard antibiotics against resistant strains of Staphylococcus aureus. The synergistic effect was quantified using checkerboard assays, revealing potential for developing combination therapies to combat antibiotic resistance.
Comparative Analysis with Similar Compounds
When compared to other quinoline derivatives such as 4-aminoquinoline and 2-methylquinoline, this compound exhibits unique biological properties due to its structural features:
| Compound | Key Activity | IC50/ MIC Values |
|---|---|---|
| This compound | Antimicrobial, Anticancer | IC50: 0.03 - 0.55 µM |
| 4-aminoquinoline | Antimalarial | IC50: ~10 µM |
| 2-methylquinoline | Limited anticancer activity | IC50: >100 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
